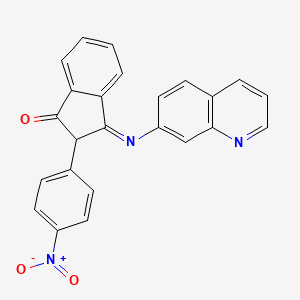
2-(4-nitrophenyl)-3-(7-quinolinylimino)-1-indanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-nitrophenyl)-3-(7-quinolinylimino)-1-indanone is a chemical compound with potential applications in scientific research. It is a yellow solid that is soluble in organic solvents like chloroform and dichloromethane. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The mechanism of action of 2-(4-nitrophenyl)-3-(7-quinolinylimino)-1-indanone is not fully understood. However, studies have shown that it could be due to its ability to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-nitrophenyl)-3-(7-quinolinylimino)-1-indanone has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. It has also been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, this compound has been found to have antioxidant activity, which could be useful in the development of new drugs for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using 2-(4-nitrophenyl)-3-(7-quinolinylimino)-1-indanone in lab experiments is its potential applications in scientific research. It has been studied for its antimicrobial, antioxidant, and anticancer properties, making it a versatile compound for various research studies. However, one limitation is that the yield of the product varies depending on the synthesis method used, which could affect the reproducibility of the results.
未来方向
There are several future directions for the study of 2-(4-nitrophenyl)-3-(7-quinolinylimino)-1-indanone. One direction is the development of new drugs for the treatment of oxidative stress-related diseases based on its antioxidant activity. Another direction is the development of new anticancer drugs based on its ability to induce apoptosis in cancer cells. Further studies could also be conducted to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 2-(4-nitrophenyl)-3-(7-quinolinylimino)-1-indanone is a chemical compound with potential applications in scientific research. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. This compound has potential applications in the development of new drugs for the treatment of oxidative stress-related diseases and cancer. Further studies could be conducted to fully understand its mechanism of action and potential applications in other areas of scientific research.
合成方法
2-(4-nitrophenyl)-3-(7-quinolinylimino)-1-indanone has been synthesized through various methods, including the reaction of 2-acetyl-1-indanone with 4-nitrobenzaldehyde and 7-chloroquinoline in the presence of a base like potassium carbonate. Another method involves the reaction of 2-acetyl-1-indanone with 4-nitrobenzaldehyde and 7-chloroquinoline in ethanol in the presence of a catalytic amount of piperidine. The yield of the product varies depending on the method used.
科学研究应用
2-(4-nitrophenyl)-3-(7-quinolinylimino)-1-indanone has potential applications in scientific research. It has been studied for its antimicrobial, antioxidant, and anticancer properties. In vitro studies have shown that this compound has antimicrobial activity against various bacteria and fungi. It has also been found to have antioxidant activity, which could be useful in the development of new drugs for the treatment of oxidative stress-related diseases. In addition, 2-(4-nitrophenyl)-3-(7-quinolinylimino)-1-indanone has been studied for its anticancer properties. It has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs.
属性
IUPAC Name |
2-(4-nitrophenyl)-3-quinolin-7-yliminoinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3/c28-24-20-6-2-1-5-19(20)23(22(24)16-8-11-18(12-9-16)27(29)30)26-17-10-7-15-4-3-13-25-21(15)14-17/h1-14,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKHYSCZKBGWKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC4=C(C=CC=N4)C=C3)C(C2=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-3-quinolin-7-yliminoinden-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4957589.png)
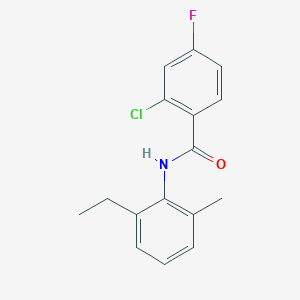
![ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4957597.png)
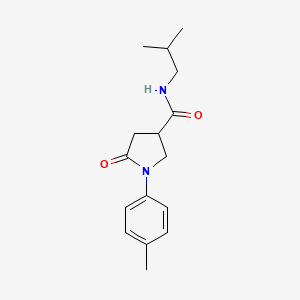

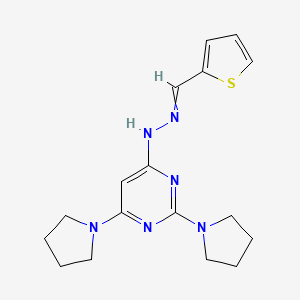
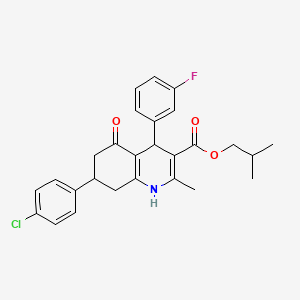
![N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B4957629.png)
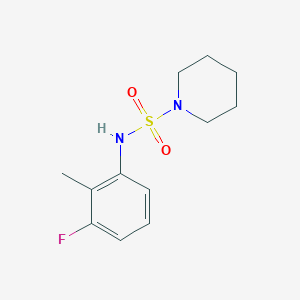
![3-fluoro-2-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4957639.png)

![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4957674.png)
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4957678.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957682.png)